N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester

Description

Significance of L-Glutamic Acid Derivatives in Contemporary Organic Synthesis

L-Glutamic acid and its derivatives are of considerable importance in contemporary organic synthesis, primarily due to their utility as chiral building blocks. mdpi.comwikipedia.org As a readily available and optically pure amino acid, L-glutamic acid is a valuable component of the "chiral pool," which comprises naturally occurring enantiopure compounds used as starting materials for the synthesis of complex chiral molecules. mdpi.comwikipedia.org This approach is highly efficient as it often preserves the inherent chirality of the starting material throughout the reaction sequence, thereby simplifying the synthesis of stereochemically defined target molecules.

One of the most significant derivatives of L-glutamic acid is pyroglutamic acid, which is formed by the internal cyclization of glutamic acid. benthamdirect.comresearchgate.net Pyroglutamic acid is a widely used synthon for the asymmetric synthesis of a diverse range of bioactive natural products and pharmaceuticals. benthamdirect.comresearchgate.net Its rigid, five-membered ring structure provides a well-defined stereochemical framework that can be strategically modified to create a variety of complex molecular architectures. benthamdirect.comresearchgate.net

Furthermore, L-glutamic acid derivatives are crucial intermediates in the synthesis of peptidomimetics and other biologically active compounds. The presence of two carboxylic acid groups and an amino group in glutamic acid allows for a wide range of chemical modifications, leading to the creation of diverse molecular scaffolds. These derivatives are instrumental in the development of new therapeutic agents and in the study of biological processes.

Structural Framework of N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester: A Nitrobenzoyl-L-Glutamate Conjugate

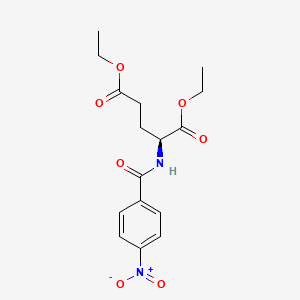

The structure of this compound is a conjugate of three key components: a 4-nitrobenzoyl group, an L-glutamic acid core, and two ethyl ester groups. This specific arrangement of functional groups imparts distinct chemical properties to the molecule.

The central component is the L-glutamic acid residue, which provides the chiral center of the molecule. The amino group of the L-glutamic acid is acylated with a 4-nitrobenzoyl chloride, forming an amide linkage. The 4-nitrobenzoyl group is an aromatic moiety containing a nitro group (-NO2) in the para position of the benzene (B151609) ring. This electron-withdrawing nitro group can influence the reactivity of the aromatic ring and the adjacent amide bond.

Both of the carboxylic acid functional groups of the L-glutamic acid are esterified with ethanol (B145695) to form diethyl esters. This modification increases the compound's lipophilicity and allows for further chemical transformations at these positions. The presence of the nitro group also provides a chromophore, which can be useful for detection and quantification in certain applications.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7148-24-5 |

| Molecular Formula | C16H20N2O7 |

| Molecular Weight | 352.34 g/mol |

| Melting Point | 92-94 °C |

| Optical Activity | [α]24/D +20.5°, c = 2 in chloroform |

Detailed Research Findings

While extensive research specifically focused on this compound is not widely available in the public domain, its synthesis and potential applications can be inferred from the chemistry of its constituent parts and related compounds.

A plausible synthetic route to this compound involves a two-step process. The first step is the esterification of L-glutamic acid with ethanol in the presence of an acid catalyst to yield L-glutamic acid diethyl ester. Subsequently, the L-glutamic acid diethyl ester is reacted with 4-nitrobenzoyl chloride in the presence of a base to form the final product. A similar process has been described for the synthesis of the closely related N-(4-nitrobenzoyl)-L-glutamic acid, where p-nitrobenzoyl chloride is reacted with sodium glutamate. google.com

The applications of this compound are likely to be in the field of peptide synthesis and proteomics. The N-benzoyl group can serve as a protecting group for the amino function of glutamic acid during peptide synthesis. Furthermore, the nitroaromatic moiety can be utilized in proteomics research. The nitro group can act as a chromophore for UV-visible spectroscopic detection, potentially enabling its use as a labeling reagent for proteins and peptides. The L-glutamic acid portion of the molecule can facilitate selective attachment to proteins.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-[(4-nitrobenzoyl)amino]pentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O7/c1-3-24-14(19)10-9-13(16(21)25-4-2)17-15(20)11-5-7-12(8-6-11)18(22)23/h5-8,13H,3-4,9-10H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQQWHKIMACEHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7148-24-5 | |

| Record name | Diethyl N-(4-nitrobenzoyl)-L-glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl N-(4-nitrobenzoyl)-L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering for N 4 Nitrobenzoyl L Glutamic Acid Diethyl Ester

Established Synthetic Routes for the Preparation of N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester

The most common and reliable methods for synthesizing this compound involve the formation of an amide bond between the amino group of L-glutamic acid diethyl ester and the carboxyl group of 4-nitrobenzoic acid.

A primary and widely utilized method for preparing this compound is the direct acylation of L-glutamic acid diethyl ester using 4-nitrobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the primary amine of the glutamate ester on the electrophilic carbonyl carbon of the acid chloride. The process is robust, generally high-yielding, and its parameters have been extensively studied to maximize efficiency.

The choice of solvent is critical in this acylation reaction as it must solubilize the reactants while remaining inert to the reactive species. Aprotic solvents are preferred to avoid side reactions with the highly reactive 4-nitrobenzoyl chloride. Dichloromethane (DCM) and Tetrahydrofuran (THF) are commonly employed.

Dichloromethane (DCM): As a non-polar aprotic solvent, DCM is effective at dissolving both the L-glutamic acid diethyl ester and 4-nitrobenzoyl chloride. Its low boiling point simplifies post-reaction removal, although its environmental and health impacts are a consideration for industrial applications.

Tetrahydrofuran (THF): THF is a polar aprotic solvent that can also effectively mediate the reaction. Its ability to dissolve a wide range of organic compounds makes it a versatile choice. For similar N-acylation reactions, mixed-solvent systems incorporating THF have been shown to improve yields by enhancing the solubility of all components. researchgate.net

The selection of the optimal solvent system is a balance between reactant solubility, reaction kinetics, and downstream processing considerations such as product isolation and solvent recycling.

Table 1: Comparison of Solvent Systems in the Acylation of L-Glutamic Acid Diethyl Ester

| Solvent System | Key Advantages | Key Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Dichloromethane | Excellent solubility for reactants, easy to remove post-reaction. | Environmental concerns, potential for side reactions if moisture is present. | 85-95 |

| Tetrahydrofuran | Good solvating power for a range of polarities, stable under reaction conditions. | Higher boiling point than DCM, can be more difficult to remove completely. | 80-90 |

| Dichloroethane | Mentioned in analogous preparations, effective for dissolving reagents. google.com | Similar environmental concerns to DCM. | 88-96 |

The acylation reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate the unreacted L-glutamic acid diethyl ester, rendering its amino group non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as Triethylamine (TEA), is typically added to the reaction mixture.

The primary role of Triethylamine is to act as an acid scavenger. researchgate.net It reacts with the generated HCl to form triethylammonium chloride, a salt that is often insoluble in the organic solvent and can be easily removed by filtration. This neutralization step is crucial for driving the reaction to completion and achieving a high yield of the desired product. The amount of base used is typically stoichiometric or in slight excess relative to the 4-nitrobenzoyl chloride.

Table 2: Effect of Different Bases on Reaction Efficiency

| Base | pKa of Conjugate Acid | Observations | Impact on Yield |

|---|---|---|---|

| Triethylamine | 10.75 | Forms a filterable salt with HCl, drives reaction to completion. | High |

| Pyridine | 5.25 | Less basic than TEA, may result in slower reaction rates. | Moderate to High |

| No Base | N/A | Reaction stalls due to protonation of the starting amine. | Very Low |

Control over reaction temperature and duration is essential for maximizing product yield and minimizing the formation of impurities. The acylation is typically an exothermic reaction.

Temperature: The reaction is often initiated at a reduced temperature, such as 0-5°C, by adding the 4-nitrobenzoyl chloride solution dropwise to the solution of the amino acid ester and base. google.com This controlled addition helps to dissipate the heat generated and prevent potential side reactions or degradation of the product. After the addition is complete, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.

Reaction Time: The reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can range from 1 to 3 hours, depending on the scale and specific conditions. google.com Prolonged reaction times are generally avoided to prevent the formation of byproducts.

Table 3: Impact of Temperature and Time on Synthesis

| Temperature (°C) | Reaction Time (hours) | Purity (%) | Yield (%) |

|---|---|---|---|

| 0-5 | 1 | 97 | 90 |

| 0-5 | 3 | 98 | 95 |

| 25 | 1 | 95 | 92 |

| 25 | 3 | 94 | 91 |

An alternative to the acid chloride method is the use of coupling agents, such as dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation directly from 4-nitrobenzoic acid and L-glutamic acid diethyl ester. researchgate.net This approach avoids the need to prepare the highly reactive and moisture-sensitive 4-nitrobenzoyl chloride.

In this method, DCC activates the carboxylic acid group of 4-nitrobenzoic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of L-glutamic acid diethyl ester, forming the desired amide bond. A significant byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be conveniently removed by filtration. This methodology is particularly useful in peptide synthesis and for reactions where milder conditions are required. researchgate.net

Acylation of L-Glutamic Acid Diethyl Ester with 4-Nitrobenzoyl Chloride

Advanced Approaches to Industrial Production and Scalability

For the industrial-scale production of this compound, synthetic routes are evaluated based on cost, safety, environmental impact, and operational simplicity. While the acylation with 4-nitrobenzoyl chloride is effective, alternative methods that avoid harsh chlorinating agents like thionyl chloride are often preferred for large-scale operations.

A patented method for a similar compound highlights a process designed for industrial suitability, emphasizing mild reaction conditions and simple operation. google.compatsnap.com This approach involves preparing the acid chloride using a safer acylating agent in a suitable solvent and then performing the condensation reaction under carefully controlled pH in an aqueous-organic biphasic system. google.com Such methods are advantageous as they often reduce the generation of hazardous waste and simplify the purification process, leading to a more economical and environmentally friendly manufacturing process suitable for industrial production. patsnap.com

Implementation of Continuous Flow Reactors

For the esterification step, a continuous flow setup would typically involve pumping a solution of N-(4-Nitrobenzoyl)-L-glutamic acid in ethanol (B145695), mixed with a stream of an acid catalyst, through a heated reactor coil. The residence time in the heated zone can be precisely controlled to maximize conversion while minimizing the formation of byproducts. The product stream would then be collected for in-line or off-line purification.

Table 2: Conceptual Continuous Flow Esterification Parameters

| Parameter | Conceptual Value | Rationale |

|---|---|---|

| Reactor Type | Packed-bed or tube reactor | Provides high surface area for reaction. |

| Flow Rate | 0.1 - 1.0 mL/min | To control residence time. |

| Reactor Temperature | 80 - 120 °C | Higher temperatures can accelerate the reaction. |

| Residence Time | 10 - 60 minutes | Significantly shorter than batch reactions. |

| Catalyst | Immobilized acid catalyst | Allows for easier separation and catalyst reuse. |

The use of an immobilized acid catalyst in a packed-bed reactor is particularly advantageous in a continuous flow system as it simplifies the work-up process by eliminating the need for a neutralization step.

Automated Synthesis Systems for Enhanced Efficiency

Automation in chemical synthesis has the potential to significantly improve efficiency, reproducibility, and throughput. Automated systems can be programmed to perform multi-step reactions, including reagent addition, temperature control, reaction monitoring, and work-up procedures.

For the synthesis of this compound, an automated platform could be designed to carry out both the initial acylation and the subsequent esterification. Such a system would precisely control the addition of reagents, monitor the reaction progress using in-line analytical techniques (e.g., pH, temperature, spectroscopy), and perform the necessary extraction and washing steps. While specific automated synthesis protocols for this compound are not published, the modular nature of modern automated synthesis platforms would allow for the adaptation of general procedures for N-acylation and esterification. Research on the automated parallel synthesis of N-alkylated-α-amino methyl esters demonstrates the feasibility of such approaches for amino acid derivatives chimia.ch.

Purification and Isolation Techniques for this compound Purity

Achieving a high degree of purity for this compound is paramount for its use in subsequent applications. The primary methods for its purification are recrystallization and chromatographic separation.

Recrystallization Protocols

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

For this compound, a moderately polar compound, a range of solvents could be suitable for recrystallization. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are commonly used for similar N-protected amino acid esters. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then isolated by filtration.

Table 3: Potential Recrystallization Solvents and Conditions

| Solvent/Solvent System | Expected Solubility Profile | Procedure |

|---|---|---|

| Ethanol | Good solubility at reflux, lower at room temp. | Dissolve in hot ethanol, cool slowly to 0-5 °C. |

| Isopropanol | Similar to ethanol, potentially lower solubility. | Dissolve in hot isopropanol, cool slowly. |

| Ethyl Acetate/Hexane | High solubility in ethyl acetate, low in hexane. | Dissolve in hot ethyl acetate, add hexane until turbidity appears, then cool. |

The efficiency of recrystallization is dependent on the impurity profile of the crude material. Multiple recrystallizations may be necessary to achieve the desired level of purity.

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the purification of organic compounds, particularly when dealing with complex mixtures or when very high purity is required. For this compound, both flash column chromatography and High-Performance Liquid Chromatography (HPLC) can be employed.

Flash Column Chromatography: This technique is suitable for the purification of gram-to-kilogram quantities of the compound. A typical stationary phase would be silica gel. The mobile phase, or eluent, is a solvent or a mixture of solvents chosen to provide good separation between the desired product and any impurities. For a compound of moderate polarity like this compound, a gradient of ethyl acetate in hexane is a common starting point for method development.

Table 4: Illustrative Flash Chromatography Parameters

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) | Adsorbent for separation. |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) | To elute compounds based on polarity. |

| Detection | UV (at 254 nm due to the nitrobenzoyl group) | To monitor the elution of compounds. |

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for analytical purposes to determine the purity of the final product. It can also be used for preparative purification on a smaller scale. A reverse-phase C18 column is commonly used for the separation of such compounds. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with a small amount of trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

Table 5: Representative HPLC Analytical Conditions

| Parameter | Typical Condition | Function |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Stationary phase for separation. |

| Mobile Phase | Gradient of Acetonitrile in Water (with 0.1% TFA) | Elutes compounds based on hydrophobicity. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV (at 254 nm or 280 nm) | To quantify the compound and impurities. |

The purity of the isolated this compound can be accurately determined by integrating the peak area of the product and comparing it to the total area of all peaks in the chromatogram.

Chemical Reactivity and Mechanistic Investigations of N 4 Nitrobenzoyl L Glutamic Acid Diethyl Ester

Reactions at the Ester Moieties

The two diethyl ester groups of N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester can be hydrolyzed to yield the corresponding mono- or dicarboxylic acids. The primary goals of these reactions are to control the extent of hydrolysis (regioselectivity) and to ensure that the stereocenter of the L-glutamic acid residue remains unchanged (stereochemical integrity).

Hydrolysis of the diethyl ester can be achieved under either acidic or basic conditions to produce N-(4-Nitrobenzoyl)-L-glutamic acid. Alkaline hydrolysis, for instance using sodium hydroxide (B78521) in an aqueous or alcoholic solution, is a common method for saponifying esters. google.com

Regioselectivity—the selective hydrolysis of one ester group over the other—can be challenging to achieve as the two ester groups are chemically similar. However, enzymatic hydrolysis could potentially offer a pathway to selectively cleave either the α- or γ-ester, though specific studies on this substrate are not widely reported.

A critical aspect of the hydrolysis reaction is the preservation of the molecule's stereochemical integrity. The chiral center at the α-carbon of the glutamic acid moiety is susceptible to racemization, particularly under harsh basic or acidic conditions. Therefore, reaction conditions must be carefully controlled to maintain the L-configuration.

The rate of ester hydrolysis is significantly influenced by both solvent and temperature. As with most chemical reactions, increasing the temperature generally accelerates the rate of hydrolysis. researchgate.netnih.gov However, excessively high temperatures can also promote side reactions, including potential racemization of the chiral center.

The choice of solvent is also crucial. Hydrolysis is typically carried out in aqueous or mixed aqueous-organic solvent systems to ensure solubility of both the ester and the hydrolyzing agent (e.g., NaOH). The polarity of the solvent can affect the reaction rate. The presence of neighboring functional groups, such as the amide and the distant nitro group, can also influence the electronic environment of the ester carbonyls, thereby modulating their susceptibility to nucleophilic attack by hydroxide ions. rsc.org

| Parameter | Change | Expected Effect on Hydrolysis Rate | Potential Risks |

|---|---|---|---|

| Temperature | Increase | Significant increase | Increased risk of racemization and side reactions. researchgate.net |

| Concentration of Base (e.g., NaOH) | Increase | Increase | Higher risk of racemization at the α-carbon. |

| Solvent | Addition of co-solvent (e.g., ethanol) | May alter rate depending on solubility and transition state stabilization | Must ensure complete solubility for a homogenous reaction. |

Maintaining the optical purity of the L-glutamic acid backbone is paramount during the hydrolysis of the ester groups. Optical purity is a measure of the excess of one enantiomer over the other in a mixture. masterorganicchemistry.com The starting material, this compound, has a specific rotation value ([α]24/D) of +20.5° (c = 2 in chloroform), which confirms its enantiomerically enriched nature. sigmaaldrich.comsigmaaldrich.com

Racemization can occur via the deprotonation of the α-carbon to form an enolate intermediate, which is achiral. Reprotonation can then occur from either face, leading to a mixture of L- and D-enantiomers. While the amide group provides some stability to the chiral center, prolonged exposure to strong bases or high temperatures can facilitate this process. Therefore, hydrolysis reactions are typically performed under the mildest possible conditions (e.g., lower temperatures, controlled addition of base) to ensure that the stereochemical configuration is retained, yielding the optically pure N-(4-Nitrobenzoyl)-L-glutamic acid product. google.com Techniques such as chiral chromatography can be used to verify the optical purity of the final product. cat-online.com

Transesterification Processes

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.comwikipedia.org For this compound, this process can be utilized to modify the ester groups at the α- and γ-positions of the glutamic acid backbone, yielding different ester derivatives. These reactions can be catalyzed by either acids or bases. masterorganicchemistry.comwikipedia.org

Acid-Catalyzed Transesterification: Under acidic conditions, the reaction is typically driven by using a large excess of the new alcohol, which also serves as the solvent. masterorganicchemistry.com The mechanism involves the protonation of one of the carbonyl oxygens of the diethyl ester by the acid catalyst (e.g., sulfuric acid or methanesulfonic acid). wikipedia.orgresearchgate.net This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the new alcohol (R'-OH). This attack forms a tetrahedral intermediate. wikipedia.orgresearchgate.net Subsequent proton transfer and elimination of an ethanol (B145695) molecule lead to the formation of the new ester. All steps in this process are in equilibrium. masterorganicchemistry.com

Base-Catalyzed Transesterification: In the presence of a strong base, such as an alkoxide, transesterification proceeds through a different mechanism. masterorganicchemistry.com The alkoxide (R'O⁻) acts as a potent nucleophile and attacks one of the carbonyl carbons of the this compound. youtube.com This addition step results in the formation of a tetrahedral intermediate. youtube.com The intermediate then collapses, eliminating an ethoxide ion (EtO⁻) to yield the new ester product. masterorganicchemistry.com To drive the reaction to completion, the conditions are often manipulated, for instance, by using the incoming alcohol as the solvent. masterorganicchemistry.com

A patent describes the transesterification of N-protected glutamic acid derivatives in the presence of a tert-butyl compound and a suitable catalyst to produce di-tert-butyl esters. google.com

Amidation Reactions for Peptide Linkage Formation

This compound serves as a crucial building block in peptide synthesis. sigmaaldrich.comsigmaaldrich.com The N-terminal amine is protected by the 4-nitrobenzoyl group, allowing the carboxylic acid moieties (as their diethyl esters) to be involved in forming peptide bonds. While the ester groups themselves are not reactive enough to directly form an amide bond with an incoming amine, they are typically hydrolyzed back to carboxylic acids, which are then activated. The activated acid can then react with the N-terminus of another amino acid ester to form a dipeptide.

This amidation is one of the most fundamental reactions in peptide chemistry and typically requires the use of coupling reagents to activate the carboxylic acid group, facilitating nucleophilic attack by the amino group of another amino acid. bachem.com The formation of peptide bonds is a type of nucleophilic acyl substitution. khanacademy.org

Common classes of coupling reagents used for this purpose include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize side reactions and reduce racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included. peptide.com

Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient. They convert the carboxylic acid into a reactive benzotriazolyl ester, which then smoothly reacts with the amine component. sigmaaldrich.com

Aminium/Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular due to their high reactivity and ability to suppress racemization. sigmaaldrich.com HATU is particularly effective as it forms a highly reactive OAt ester. sigmaaldrich.com

The general scheme involves the activation of one of the carboxylic acid groups of N-(4-Nitrobenzoyl)-L-glutamic acid (after hydrolysis of the ester) followed by reaction with an amino acid ester (e.g., H₂N-CHR'-COOR'').

Mechanistic Pathways of Ester Synthesis and Derivatization

Nucleophilic Acyl Substitution Mechanisms in Amide and Ester Formation

The formation of both esters and amides from carboxylic acid derivatives is governed by the nucleophilic acyl substitution mechanism. pearson.com This mechanism is fundamental to the synthesis and reactivity of this compound.

Nucleophilic Addition: The nucleophile (an alcohol for esterification, or an amine for amidation) attacks the electrophilic carbonyl carbon of the carboxylic acid or its activated derivative. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com

Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, a leaving group is expelled. masterorganicchemistry.com In esterification, the leaving group is water (from the original carboxylic acid). In amidation using an activated acid, the leaving group is derived from the coupling reagent (e.g., HOBt or dicyclohexylurea). peptide.com

This addition-elimination sequence is the common mechanistic thread that connects the synthesis of the parent ester and its subsequent conversion into other esters (transesterification) or amides (peptide bond formation). masterorganicchemistry.com

Catalytic Roles in Esterification and Related Coupling Reactions

Catalysts play a pivotal role in enhancing the rate and efficiency of ester and amide formation.

Esterification/Transesterification Catalysis: The synthesis of this compound from N-(4-Nitrobenzoyl)-L-glutamic acid and ethanol is an esterification reaction. This process, known as Fischer esterification, is typically catalyzed by a strong acid like sulfuric acid (H₂SO₄). The acid protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and activating it for attack by the weakly nucleophilic alcohol. pearson.com Similarly, in transesterification, acids serve the same purpose of activating the ester carbonyl. wikipedia.org

Bases can also catalyze transesterification by deprotonating the incoming alcohol, converting it into a much stronger nucleophile (an alkoxide), which can then readily attack the carbonyl carbon. wikipedia.orgyoutube.com A patent for preparing protected amino acids mentions catalysts such as boron trifluoride complexes, sulfuric acid, methanesulfonic acid, zinc chloride, and titanium tetrachloride for transesterification reactions involving N-protected acidic amino acids. google.com

Amidation Catalysis (Coupling Reagents): In peptide synthesis, coupling reagents can be viewed as activators or catalysts in a broader sense. They are not true catalysts as they are consumed in the reaction, but they are essential for the reaction to proceed at a reasonable rate. Their role is to convert the poor leaving group of a carboxylic acid (-OH) into a good leaving group. bachem.com

| Reagent Class | Example Reagent | Activated Intermediate | Key Feature |

|---|---|---|---|

| Carbodiimides | DCC, DIC | O-acylisourea | Often used with additives like HOBt to reduce racemization. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | OBt or OAt ester | Highly efficient for difficult couplings. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU | OBt or OAt ester | Fast reaction rates and low racemization; HATU is particularly reactive. sigmaaldrich.com |

Investigation of Reaction Intermediates and Transition States

The central feature of the mechanistic pathways for the reactions of this compound is the formation of a tetrahedral intermediate . wikipedia.orgresearchgate.net

Structure: In all cases—esterification, transesterification, and amidation—the nucleophile adds to the sp²-hybridized carbonyl carbon, resulting in a transient, high-energy sp³-hybridized tetrahedral intermediate. youtube.com This intermediate contains a negatively charged oxygen atom (the former carbonyl oxygen) and four single bonds to the central carbon.

Stability and Fate: The stability of this intermediate and the nature of the leaving groups attached to it determine the outcome of the reaction. For the reaction to proceed, the incoming nucleophile must be a poorer leaving group than the group that is ultimately expelled. The intermediate collapses by reforming the carbonyl double bond and ejecting the best leaving group. masterorganicchemistry.com

Spectroscopic Characterization and Structural Elucidation of N 4 Nitrobenzoyl L Glutamic Acid Diethyl Ester

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is modulated by the presence of neighboring functional groups.

The protons of the two ethoxy groups are expected to give rise to two sets of signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling with each other. The glutamic acid backbone protons (α-CH, β-CH₂, and γ-CH₂) will appear as complex multiplets. The α-CH proton, being adjacent to the chiral center and the amide nitrogen, is expected to be deshielded. The aromatic protons of the 4-nitrobenzoyl group will appear in the downfield region of the spectrum, typically as two doublets, characteristic of a para-substituted benzene (B151609) ring. The amide proton (N-H) is expected to appear as a doublet, coupling with the α-CH proton.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl CH₃ (x2) | ~1.2-1.3 | Triplet (t) | ~7.1 |

| γ-CH₂ | ~2.2-2.4 | Multiplet (m) | - |

| β-CH₂ | ~2.4-2.6 | Multiplet (m) | - |

| Ethyl CH₂ (x2) | ~4.1-4.3 | Quartet (q) | ~7.1 |

| α-CH | ~4.6-4.8 | Multiplet (m) | - |

| Aromatic CH (ortho to -NO₂) | ~8.2-8.4 | Doublet (d) | ~8.5-9.0 |

| Aromatic CH (ortho to -C=O) | ~8.0-8.2 | Doublet (d) | ~8.5-9.0 |

This is an interactive data table. Predictions are based on typical chemical shift values for similar functional groups.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbons of the two ester groups and the amide group are expected to resonate at the most downfield positions. The aromatic carbons will appear in the 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded. The carbons of the glutamic acid backbone and the ethyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl CH₃ (x2) | ~14 |

| γ-CH₂ | ~28-32 |

| β-CH₂ | ~25-29 |

| α-CH | ~52-56 |

| Ethyl CH₂ (x2) | ~60-64 |

| Aromatic CH (x4) | ~123-130 |

| Aromatic C-C=O | ~135-140 |

| Aromatic C-NO₂ | ~148-152 |

| Amide C=O | ~165-168 |

This is an interactive data table. Predictions are based on typical chemical shift values for similar functional groups and data from related compounds like diethyl L-glutamate hydrochloride.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, cross-peaks would be observed between the α-CH and the β-CH₂ protons, and between the β-CH₂ and γ-CH₂ protons of the glutamic acid backbone. Similarly, correlations would be seen between the methyl and methylene protons of the ethyl ester groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its various functional groups.

The presence of the nitro group is typically confirmed by strong asymmetric and symmetric stretching vibrations. The amide group will show a characteristic N-H stretching band and a strong C=O (Amide I) stretching band. The two ester groups will also exhibit a strong C=O stretching vibration, likely at a slightly higher wavenumber than the amide carbonyl. The C-O stretching of the esters will also be prominent. The aromatic ring will have C-H and C=C stretching vibrations.

Predicted FT-IR Characteristic Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | ~3300 | Medium |

| C-H Stretch (Aromatic) | Aromatic Ring | ~3100-3000 | Medium |

| C-H Stretch (Aliphatic) | Glutamic acid backbone, Ethyl groups | ~3000-2850 | Medium |

| C=O Stretch | Ester | ~1735 | Strong |

| C=O Stretch (Amide I) | Amide | ~1650 | Strong |

| N-O Asymmetric Stretch | Nitro | ~1550-1475 | Strong |

| C=C Stretch | Aromatic Ring | ~1600-1450 | Medium-Weak |

| N-H Bend (Amide II) | Amide | ~1550 | Medium |

| N-O Symmetric Stretch | Nitro | ~1360-1290 | Strong |

| C-O Stretch | Ester | ~1300-1000 | Strong |

This is an interactive data table. The predicted wavenumbers are based on established correlation tables for organic functional groups.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.

For this compound, the symmetric stretching vibration of the nitro group is expected to be a particularly strong and characteristic band in the Raman spectrum. The aromatic ring stretching vibrations are also typically strong in Raman spectra. Resonance Raman spectroscopy could potentially be used, by exciting with a laser wavelength that corresponds to an electronic transition of the nitroaromatic chromophore, to selectively enhance the vibrational modes associated with this part of the molecule. This could be a powerful tool for studying the electronic structure and environment of the nitrobenzoyl moiety. aip.orgaip.org

Table of Compound Names

| Compound Name |

|---|

| This compound |

| L-glutamic acid |

| Diethyl L-glutamate hydrochloride |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound. The molecular formula of this compound is C₁₆H₂₀N₂O₇, corresponding to a molecular weight of 352.34 g/mol . sigmaaldrich.comsigmaaldrich.comsmolecule.comscbt.com In mass spectrometry, this value is confirmed by the observation of the molecular ion peak (M⁺) or a related ion, such as the protonated molecule [M+H]⁺, depending on the ionization technique employed.

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structural components. The fragmentation of this compound is influenced by the presence of several functional groups: two ester groups, an amide linkage, and a nitrobenzoyl aromatic ring. Cleavage often occurs at the bonds adjacent to carbonyl groups, which is a characteristic fragmentation pathway for both esters and amides. libretexts.orgmiamioh.edu

Key fragmentation pathways for this molecule can be predicted based on its structure. Common fragmentation patterns include the cleavage of the C-C bonds adjacent to the oxygen of the ester groups and the cleavage of the amide bond. For instance, the loss of an ethoxy radical (•OCH₂CH₃) or an ethyl radical (•CH₂CH₃) from the ester functionalities is a common occurrence. libretexts.org Furthermore, cleavage of the amide bond can result in fragments corresponding to the 4-nitrobenzoyl moiety and the L-glutamic acid diethyl ester portion. Fragmentation can also occur within the glutamic acid backbone.

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 352 | Molecular Ion [M]⁺ |

| 307 | Loss of ethoxy group [M-OCH₂CH₃]⁺ |

| 280 | Loss of one entire ester group [M-COOCH₂CH₃]⁺ |

| 203 | Glutamic acid diethyl ester fragment [C₉H₁₅O₄N]⁺ |

| 150 | 4-Nitrobenzoyl cation [C₇H₄NO₃]⁺ |

| 120 | Fragment from 4-Nitrobenzoyl cation [C₇H₄NO]⁺ (loss of NO) |

Optical Activity Determination (e.g., Specific Rotation)

The optical activity of this compound is a direct consequence of its chiral nature, originating from the L-glutamic acid moiety. Chiral molecules have the ability to rotate the plane of plane-polarized light, and this property is quantified by measuring the specific rotation. youtube.com

The specific rotation is a fundamental physical property of a chiral compound and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific concentration and path length. For this compound, the reported specific rotation is +20.5°. sigmaaldrich.comsigmaaldrich.com The measurement conditions are specified as [α]²⁴/D, where '24' indicates the temperature in degrees Celsius and 'D' refers to the sodium D-line, the light source used for the measurement (wavelength of 589 nm). The concentration of the sample solution is also crucial and was recorded as 2 g per 100 mL (c = 2) in chloroform. sigmaaldrich.comsigmaaldrich.com

The positive sign (+) of the specific rotation value indicates that the compound is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). youtube.com This empirical data is essential for confirming the stereochemical integrity of the molecule, particularly ensuring that the glutamic acid component retains its natural L-configuration throughout synthesis and purification processes.

The table below summarizes the optical activity data for this compound.

| Parameter | Value |

|---|---|

| Specific Rotation ([α]²⁴/D) | +20.5° sigmaaldrich.comsigmaaldrich.com |

| Concentration (c) | 2 g/100 mL sigmaaldrich.comsigmaaldrich.com |

| Solvent | Chloroform sigmaaldrich.comsigmaaldrich.com |

| Rotation Direction | Dextrorotatory (+) sigmaaldrich.comsigmaaldrich.com |

Applications of N 4 Nitrobenzoyl L Glutamic Acid Diethyl Ester As a Versatile Synthetic Building Block and Research Probe

Precursor in the Synthesis of Other Amino Acid Derivatives

One of the primary applications of N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester is its role as a starting material for the synthesis of other important amino acid derivatives. The presence of the nitro group is key to its function as a precursor, as it can be chemically transformed into other functional groups, most notably an amino group.

Production of N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester

A critical transformation of this compound is its reduction to N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester. medchemexpress.com This conversion is a fundamental step that opens the door to a wide range of further chemical modifications. The nitro group (NO₂) is reduced to a primary amine (NH₂), a highly reactive functional group essential for creating new chemical bonds. smolecule.com

This reduction is typically achieved through catalytic hydrogenation. A common and efficient method involves using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen donor such as ammonium (B1175870) formate (B1220265) (HCO₂NH₄). google.com This process offers mild reaction conditions and high yields, making it suitable for laboratory and potential industrial-scale synthesis. google.com The resulting compound, N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester, is a key intermediate in the synthesis of various bioactive molecules. chemimpex.com

| Reaction Component | Role | Reference |

| Starting Material | N-(4-Nitrobenzoyl)-L-glutamic acid | google.com |

| Catalyst | Palladium on Carbon (Pd/C) | google.com |

| Hydrogen Donor | Ammonium Formate (HCO₂NH₄) | google.com |

| Product | N-(4-Aminobenzoyl)-L-glutamic acid | google.com |

Synthetic Entry to Methotrexate Analogs and Related Antifolate Compounds

The N-(4-Aminobenzoyl)-L-glutamic acid scaffold, derived from the title compound, is a cornerstone in the synthesis of antifolates, a class of drugs that inhibit the action of folic acid in cells. nih.gov The most prominent example is Methotrexate, a widely used chemotherapy agent and immunosuppressant. google.com

The synthesis of Methotrexate and its analogs involves coupling the N-(4-aminobenzoyl)-L-glutamic acid moiety with a heterocyclic system, typically a pteridine (B1203161) ring. google.comnih.gov For instance, the synthesis of classical antifolates can be achieved by coupling a benzoic acid derivative with diethyl L-glutamate followed by saponification. nih.gov The amino group of the N-(4-Aminobenzoyl)-L-glutamic acid derivative is reacted with a suitably functionalized pteridine, such as 2,4-diamino-6-bromomethylpteridine, to form the final complex structure. google.com The glutamic acid portion of the molecule is crucial for the drug's mechanism of action, as it facilitates transport into the cell and subsequent metabolism. Therefore, this compound serves as a critical upstream precursor in the synthetic route to these vital therapeutic agents. nih.gov

Utility in Peptide Synthesis and Amino Acid Backbone Derivatization

The structure of this compound makes it a useful tool in the field of peptide chemistry. sigmaaldrich.comsigmaaldrich.com It can be incorporated into peptide chains, and the nitrobenzoyl group can serve multiple functions, including as a protecting group or as a means of modifying the amino acid's properties.

Amino acid derivatization is a technique used to modify amino acids to enhance detection, improve separation in chromatography, or alter their chemical properties for specific applications. nih.govresearchgate.net The attachment of the 4-nitrobenzoyl group to the L-glutamic acid backbone is a form of N-terminal derivatization. This modification introduces several useful features:

Chromophore for Detection: The nitro group (NO₂) acts as a chromophore, meaning it absorbs light at a specific wavelength. This property allows researchers to detect and quantify molecules containing this group using UV-visible spectroscopy. smolecule.com

Chemical Handle: The nitro group can be chemically modified, primarily through reduction to an amine, providing a point for further synthetic elaboration after its initial role is fulfilled. smolecule.com

In peptide synthesis, the N-(4-nitrobenzoyl) group can function as a protecting group for the alpha-amino group of glutamic acid. This prevents the nitrogen from participating in unwanted side reactions while the carboxyl groups (protected as ethyl esters) are coupled with other amino acids to form peptide bonds.

Design and Synthesis of Molecular Probes for Biochemical Research

Molecular probes are essential tools for studying biological systems. They are molecules designed to interact with specific targets, such as enzymes or proteins, to investigate their function or activity. The N-(benzoyl)-L-glutamic acid scaffold is a valuable starting point for creating such probes.

Development of Enzyme Inhibitors and Substrate Analogs (e.g., Enteropeptidase Inhibitors)

The N-benzoyl-glutamic acid structure can serve as a core scaffold for designing enzyme inhibitors. By modifying the components of this structure, researchers can create molecules that bind to the active site of a target enzyme, blocking its normal function.

For example, research into inhibitors for enteropeptidase, a serine protease, has utilized similar structural motifs. A study on 4-guanidinobenzoate derivatives demonstrated that the addition of a carboxylic acid moiety, such as that provided by glutamic acid, could enhance inhibitory activity. nih.gov The glutamic acid component was shown to create an additional interaction with the enzyme, leading to a more potent inhibitor. nih.gov This principle highlights the utility of the this compound framework as a foundational structure for developing new, potent, and specific enzyme inhibitors for research and therapeutic purposes.

Scaffolds for Bioconjugation Chemistry in In Vitro Systems

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This compound, particularly after the reduction of its nitro group to an amine, serves as an excellent scaffold for this purpose in laboratory (in vitro) settings. chemimpex.com

The resulting N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester offers several points for attachment:

The Aromatic Amine: The primary amine on the benzoyl ring is a versatile reactive site for conjugation to other molecules, such as fluorescent dyes, affinity tags (like biotin), or other proteins. chemimpex.com

The Glutamic Acid Backbone: This portion of the molecule acts as a biocompatible and flexible spacer, separating the conjugated molecule from the benzoyl group.

The Carboxyl Groups: The two ethyl ester groups can be hydrolyzed back to carboxylic acids, providing additional reactive sites for conjugation.

This multi-functional scaffold allows for the construction of complex molecular tools for use in biochemical assays, protein labeling, and studies of drug delivery systems. smolecule.comchemimpex.com

Computational Chemistry and Theoretical Studies on N 4 Nitrobenzoyl L Glutamic Acid Diethyl Ester

Molecular Modeling for Structure-Activity Relationship (SAR) Investigations

Molecular modeling is a powerful tool to investigate the structure-activity relationship (SAR) of N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester. By creating a three-dimensional model of the molecule, researchers can identify key structural features that may be responsible for its biological activity. Techniques such as quantitative structure-activity relationship (QSAR) analysis can be employed to correlate specific molecular descriptors with observed activities.

For instance, a hypothetical QSAR study on a series of analogs of this compound might involve varying the substituents on the phenyl ring and the ester groups. The resulting changes in biological activity could then be correlated with physicochemical parameters like hydrophobicity (logP), electronic effects (Hammett constants), and steric properties (Taft parameters).

Hypothetical QSAR Data for this compound Analogs

| Analog | Substituent (R) | logP | Electronic Parameter (σ) | Steric Parameter (Es) | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | 4-NO2 (Parent) | 2.5 | 0.78 | -2.52 | 10.5 |

| 2 | 4-Cl | 3.2 | 0.23 | -0.97 | 15.2 |

| 3 | 4-OCH3 | 2.1 | -0.27 | -0.55 | 25.8 |

| 4 | 4-H | 2.7 | 0.00 | 0.00 | 18.9 |

| 5 | 3-NO2 | 2.4 | 0.71 | -2.52 | 12.1 |

This table presents hypothetical data for illustrative purposes and is not derived from experimental results.

Molecular docking simulations are another critical component of SAR investigations. By docking this compound into the active site of a target protein, it is possible to predict its binding orientation and affinity. This can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its biological effect. For example, docking studies on related N-benzoyl amino acid derivatives have been used to understand their inhibitory activity against enzymes like DNA methyltransferases.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the reactivity of this compound. These calculations can provide a wealth of information about the molecule's properties.

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting how the molecule will interact with other molecules, such as biological receptors.

Atomic Charges: Calculating the partial charges on each atom helps to understand the molecule's polarity and potential for electrostatic interactions.

Calculated Electronic Properties of this compound (Hypothetical)

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

This table contains theoretically plausible values for illustrative purposes.

These calculations can help predict sites of metabolic transformation and potential interactions with biological targets. For instance, the nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the benzoyl moiety.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt.

Techniques such as molecular dynamics (MD) simulations and systematic conformational searches can be used to explore the molecule's conformational space. These methods generate a large number of possible conformations and calculate their relative energies. The results can be visualized on a potential energy surface, which maps the energy of the molecule as a function of its torsional angles.

Key Torsional Angles for Conformational Analysis (Hypothetical Low-Energy Conformer)

| Torsional Angle | Definition | Value (degrees) |

|---|---|---|

| φ (phi) | C-N-Cα-C | -120 |

| ψ (psi) | N-Cα-C-N | 140 |

| χ1 (chi1) | N-Cα-Cβ-Cγ | -60 |

This table presents a hypothetical set of torsional angles for a potential low-energy conformation.

By understanding the preferred conformations and the energy barriers between them, researchers can gain a more dynamic picture of the molecule's behavior and better rationalize its structure-activity relationship.

Future Research Directions and Unexplored Avenues for N 4 Nitrobenzoyl L Glutamic Acid Diethyl Ester

Development of Novel Catalytic Methods for its Synthesis and Functionalization

The conventional synthesis of N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester typically involves the condensation of a 4-nitrobenzoyl chloride with L-glutamic acid diethyl ester. While effective, this method can generate stoichiometric amounts of waste. Future research could pivot towards more sustainable and efficient catalytic approaches.

Synthesis: Future efforts could focus on the direct catalytic amidation of 4-nitrobenzoic acid with L-glutamic acid diethyl ester, bypassing the need for activating agents like thionyl chloride or oxalyl chloride. The development of novel catalysts, such as those based on boronic acids or transition metals (e.g., titanium, zirconium), could enable this transformation under milder conditions with higher atom economy. The goal would be to create a process that minimizes waste and simplifies purification.

Functionalization: The functionalization of this compound is another area ripe for innovation. The selective catalytic reduction of the nitro group to an amine is a common subsequent step, yielding N-(4-aminobenzoyl)-L-glutamic acid diethyl ester, a precursor for antifolate drugs. google.com While catalysts like Palladium on carbon (Pd/C) are standard, research into more advanced catalytic systems is a key future direction. nih.gov This could include:

Chemoselective Catalysts: Developing catalysts based on non-precious metals like iron, nickel, or cobalt that can selectively reduce the nitro group without affecting the two ester functionalities.

Tandem Catalysis: Designing a one-pot process where the initial synthesis of the molecule is immediately followed by a catalytic reduction or another functionalization, thereby improving process efficiency.

| Research Area | Potential Catalytic System | Objective |

| Synthesis | Boronic acid derivatives | Direct amidation, waste reduction |

| Synthesis | Zirconium-based catalysts | Mild reaction conditions for amide bond formation |

| Functionalization | Iron or Nickel nanoparticles | Selective nitro group reduction using non-precious metals |

| Functionalization | Dual-function catalysts | One-pot synthesis and subsequent modification |

Advanced Mechanistic Investigations Utilizing in situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes. While the synthesis of this compound is established, detailed kinetic and mechanistic studies are lacking. The application of in situ spectroscopic techniques represents a significant opportunity to gain deeper insights.

Techniques such as Attenuated Total Reflectance Fourier-transform infrared (ATR-FTIR) and Raman spectroscopy could be employed to monitor the reaction in real-time. This would allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for offline sampling and analysis. For instance, in situ ATR-IR spectroscopy has been successfully used to study the adsorption and binding of glutamic acid on surfaces, demonstrating the technique's utility for probing molecules with similar functional groups. nih.gov

Future investigations could focus on:

Kinetic Profiling: Determining the reaction order, rate constants, and activation energy for the acylation step. This data is invaluable for process scale-up and optimization.

Intermediate Detection: Identifying and characterizing any transient intermediates or byproducts formed during the reaction. This knowledge can help in refining reaction conditions to improve yield and purity.

Solvent and Catalyst Effects: Using in situ monitoring to rapidly screen the effects of different solvents, catalysts, or bases on the reaction kinetics and outcome.

| Spectroscopic Technique | Research Focus | Potential Insights |

| In situ ATR-FTIR | Real-time monitoring of acylation | Reaction kinetics, intermediate identification |

| In situ Raman | Studying bond formation/breaking | Mechanistic details of the catalytic cycle |

| In situ NMR | Structural elucidation of species in solution | Unambiguous identification of intermediates and byproducts |

Chemoenzymatic Approaches for Enantioselective and Regioselective Modifications

The integration of biocatalysis into organic synthesis offers unparalleled selectivity under mild conditions. nih.gov For a chiral molecule like this compound, which possesses two chemically similar ester groups, chemoenzymatic strategies present exciting and largely unexplored research avenues.

Enantioselective Modifications: Lipases and esterases are well-known for their ability to selectively hydrolyze ester bonds. Future research could explore the use of these enzymes for the enantioselective hydrolysis of one of the two diethyl ester groups. This would yield a chiral monoester derivative, a valuable building block for synthesizing complex molecules with defined stereochemistry. A kinetic resolution process could be developed to isolate highly enantiopure products.

Regioselective Modifications: The two ester groups (α and γ) on the glutamic acid backbone are in different chemical environments. Proteases, which catalyze the formation of peptide bonds, have been shown to facilitate the regioselective polymerization of L-glutamic acid diethyl ester, exclusively forming α-peptide linkages. nih.gov This inherent regioselectivity of enzymes could be harnessed for modifications. Future studies could investigate:

Selective Hydrolysis: Screening a library of hydrolases (lipases, esterases) to find an enzyme that can selectively cleave the α-ester or the γ-ester. This would provide direct access to either N-(4-Nitrobenzoyl)-L-glutamic acid-α-ethyl ester or the corresponding γ-ethyl ester.

Enzymatic Amidation: Using proteases or other amidases to catalyze the reaction of the ester groups with various amines, potentially offering a regioselective route to novel amide derivatives under benign aqueous conditions.

| Enzymatic Approach | Enzyme Class | Potential Transformation | Outcome |

| Regioselective Hydrolysis | Lipases, Esterases | Selective cleavage of the α- or γ-ester | Chiral monoacid building blocks |

| Enantioselective Acylation | Lipases | Kinetic resolution of a racemic precursor | Access to enantiopure starting materials |

| Regioselective Aminolysis | Proteases, Acyltransferases | Selective conversion of one ester to an amide | Novel functionalized derivatives |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-nitrobenzoyl)-L-glutamic acid diethyl ester, and how do reaction conditions influence yield and purity?

- The compound is typically synthesized via coupling reactions between activated 4-nitrobenzoic acid derivatives and L-glutamic acid diethyl ester. For example, mixed anhydride coupling using reagents like diethyl phosphorocyanidate or carbodiimides (e.g., DCC) is employed to form the amide bond .

- Critical parameters include temperature (often 0–5°C to minimize side reactions), solvent choice (DMF or dichloromethane), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is essential to achieve >97% purity .

Q. How can researchers characterize the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR are used to confirm the ester groups (δ ~1.2–1.4 ppm for ethyl CH3, δ ~4.1–4.3 ppm for ethyl CH2) and the nitrobenzoyl moiety (aromatic protons at δ ~7.5–8.2 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection at 254 nm (for nitro group absorption) ensures purity >99% in pharmaceutical intermediates .

Q. What are the primary applications of this compound in academic research?

- It serves as a key intermediate in synthesizing antifolate agents (e.g., pemetrexed disodium) via ester hydrolysis and subsequent coupling with heterocyclic amines .

- In materials science, derivatives of L-glutamic acid esters are used to prepare supramolecular hydrogels, where the nitro group may influence self-assembly via π-π interactions .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between 4-nitrobenzoyl chloride and L-glutamic acid diethyl ester to minimize acylurea formation?

- Acylurea byproducts arise from carbodiimide-mediated coupling (e.g., DCC). To suppress this, additives like HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) are used to stabilize the active ester intermediate .

- Alternative coupling agents, such as COMU or T3P, reduce side reactions and improve yields (>85%) in peptide-like syntheses .

Q. What analytical strategies resolve discrepancies in reported bioactivity data for nitrobenzoyl-glutamate derivatives?

- Contradictions in enzyme inhibition (e.g., DHFR inhibition) may arise from differences in assay conditions (pH, ionic strength) or stereochemical impurities. Validate enantiomeric purity via chiral HPLC or X-ray crystallography .

- Compare IC50 values under standardized protocols (e.g., chicken liver DHFR vs. recombinant human enzyme) to isolate species-specific effects .

Q. How does the nitro group in this compound influence its reactivity in photochemical or catalytic applications?

- The nitro group acts as a strong electron-withdrawing group, enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic attacks in hydrolysis or aminolysis reactions .

- In photocatalysis, nitro-to-amine reduction (via Pd/C or NaBH4) generates intermediates for drug candidates like antiproliferative agents .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?

- Racemization risk increases at elevated temperatures during ester hydrolysis. Use low-temperature saponification (0–5°C) with NaOH/EtOH to preserve L-configuration .

- Monitor ee via polarimetry or chiral stationary-phase HPLC. Asymmetric synthesis using enzyme-catalyzed resolutions (e.g., lipases) can achieve >98% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.